
Benzyl 2,4-dioxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,4-dioxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H11NO4. It is a derivative of pyrrolidine, a five-membered lactam, and is often used in organic synthesis and pharmaceutical research. This compound is known for its role as a protecting group for amino acids and peptides, making it a valuable reagent in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2,4-dioxopyrrolidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloroformate with 2,4-dioxopyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,4-dioxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 2,4-dioxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for amino acids and peptides, facilitating the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of benzyl 2,4-dioxopyrrolidine-1-carboxylate involves its role as a protecting group. It temporarily masks reactive functional groups, preventing unwanted side reactions during synthesis. The compound can be selectively removed under mild conditions, revealing the protected functional group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a different position of the carbonyl group.
N-Benzyl-2,5-dioxopyrrolidin-1-yl propanamide: A hybrid structure with anticonvulsant properties.
Uniqueness
Benzyl 2,4-dioxopyrrolidine-1-carboxylate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to similar compounds. Its effectiveness as a protecting group in peptide synthesis sets it apart from other derivatives .
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
benzyl 2,4-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H11NO4/c14-10-6-11(15)13(7-10)12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
PQPKPBMAURELDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CN(C1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide](/img/structure/B12985596.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12985597.png)
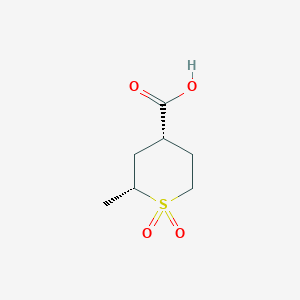
![3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12985613.png)
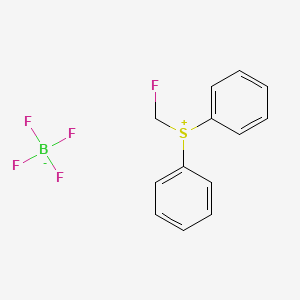
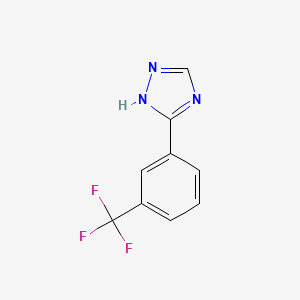
![[(2S,3R)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B12985628.png)
![tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate](/img/structure/B12985636.png)
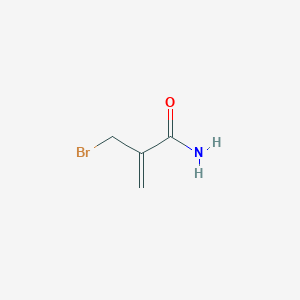
![Rel-(1R,3R,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12985650.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12985656.png)
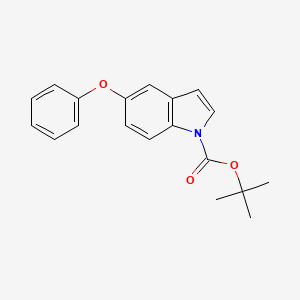
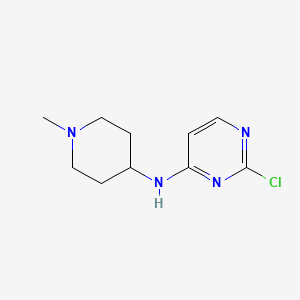
![2-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B12985668.png)
